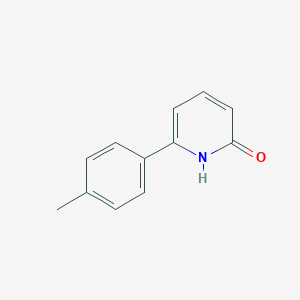

6-(p-Tolyl)pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

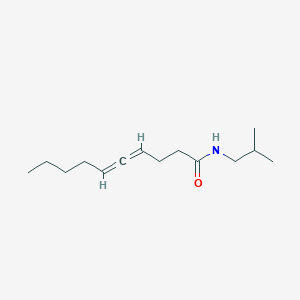

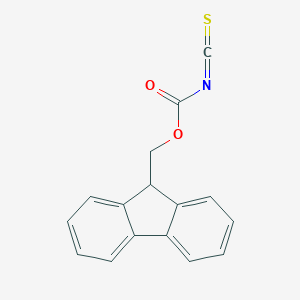

6-(p-Tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It is characterized by a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .

Synthesis Analysis

The synthesis of 6-(p-Tolyl)pyridin-2-ol involves various methods. One approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 6-(p-Tolyl)pyridin-2-ol consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis

The chemical reactions involving 6-(p-Tolyl)pyridin-2-ol are diverse. For instance, whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications

Anticancer Properties

6-(p-Tolyl)pyridin-2-ol: has been investigated for its potential as an anticancer agent. In a study by Li et al., a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and characterized. Among these, compound 13k exhibited submicromolar inhibitory activity against various tumor cell lines. Notably, it induced cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells by inhibiting PI3Kα with an impressive IC50 value of 1.94 nM .

Drug Development

Researchers have explored 6-(p-Tolyl)pyridin-2-ol as a potential therapeutic agent. Its unique chemical structure makes it an interesting candidate for drug development, particularly in the context of cancer and neurodegenerative diseases.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, cytotoxic, and antitubercular activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit key enzymes involved in inflammation, pain perception, cell growth, and bacterial growth .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways related to inflammation, pain perception, cell growth, and bacterial growth .

Result of Action

Similar compounds have been found to exhibit anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, suggesting that 6-(p-tolyl)pyridin-2-ol may have similar effects .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

properties

IUPAC Name |

6-(4-methylphenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQQUHTPUVQJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396586 |

Source

|

| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(p-Tolyl)pyridin-2-ol | |

CAS RN |

129720-57-6 |

Source

|

| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)

![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)

![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)